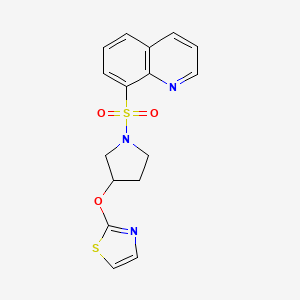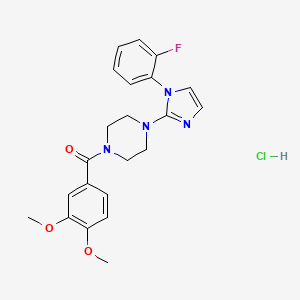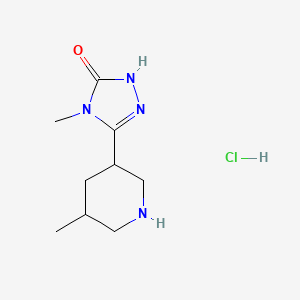
2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on the synthesis of this exact compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The quinoline and thiazole rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt various conformations.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For instance, the sulfonyl group could potentially be reduced, and the secondary amine in the pyrrolidine ring could potentially be protonated or alkylated .Applications De Recherche Scientifique
- The pyrrolidine-thiazole hybrid has shown promise as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The structural features of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole contribute to its potential as a targeted therapy .
Anticancer Agents
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling should be done with appropriate safety measures in place. Without specific toxicity data for this compound, it’s hard to comment on its specific hazards.
Orientations Futures
Propriétés
IUPAC Name |
2-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-24(21,14-5-1-3-12-4-2-7-17-15(12)14)19-9-6-13(11-19)22-16-18-8-10-23-16/h1-5,7-8,10,13H,6,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIYEWJKEXJZOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2373534.png)
![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2373535.png)
![N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2373536.png)
![methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate](/img/structure/B2373538.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2373541.png)
![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2373542.png)
![1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2373546.png)
![(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2373547.png)

![1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373552.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2373553.png)

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2373556.png)